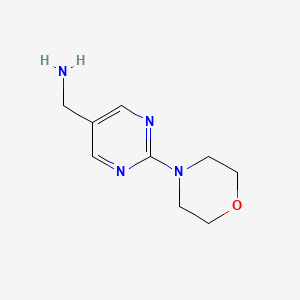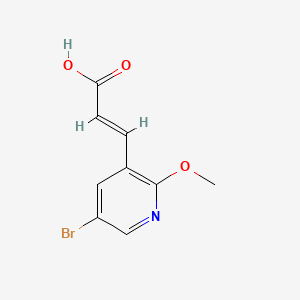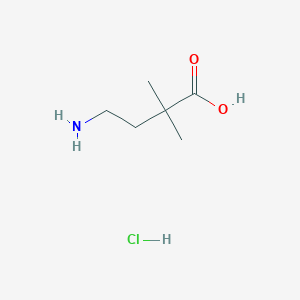
1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride
Übersicht
Beschreibung
“1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride” is a chemical compound with the CAS Number: 1187386-35-1. It has a molecular weight of 256.15 . The compound is used in industrial and scientific research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrN3/c1-8-6-9(11)10(13-7-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride” are not available, similar compounds are known to undergo protodeboronation, a process that involves the removal of a boron group from a molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.15 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Marvanová et al. (2016) explored the synthesis and characterization of new compounds similar to "1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride" as potential dual antihypertensive agents, highlighting their relevance in developing new pharmacological agents (Marvanová et al., 2016).
Radiochemistry and Imaging
- Wang et al. (2018) synthesized a compound structurally related to the mentioned chemical for potential use in PET imaging, which demonstrates its application in diagnostic imaging and neuroinflammation studies (Wang et al., 2018).
Chemical Reactions and Molecular Structure
- Mishriky and Moustafa (2013) investigated the nucleophilic substitution reactions involving compounds structurally similar to "1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride", which can be useful in understanding the chemical properties and reactivity of such compounds (Mishriky & Moustafa, 2013).
Pharmaceutical Research
- In the realm of pharmaceutical research, Jiang et al. (2007) studied a compound similar in structure, exploring its metabolism and indicating its potential application in the development of new therapeutic agents (Jiang et al., 2007).
Spectral and Electrochemical Properties
- Research by Amudha et al. (1999) on compounds with structural similarities revealed insights into their spectral, electrochemical, and magnetic properties, which are critical in the field of materials science and chemistry (Amudha, Thirumavalavan & Kandaswamy, 1999).
Pharmacophore Models and Receptor Affinity
- Handzlik et al. (2011) studied derivatives of arylpiperazine, which are structurally related to "1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride", for their affinity and selectivity toward serotonin receptors, contributing to pharmacological research (Handzlik et al., 2011).
Enzymatic Halogenation in Organic Chemistry
- Franssen, Boven, and Plas (1987) explored the enzymatic halogenation of pyrazoles and pyridine derivatives, providing valuable information for organic synthesis and the development of new synthetic methodologies (Franssen, Boven & Plas, 1987).
Catechol Oxidase Models and Copper Complexes
- Merkel et al. (2005) investigated unsymmetrical compartmental dinucleating ligands, relevant to the structure of "1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine hydrochloride", to model the active site of type 3 copper proteins, which is significant in bioinorganic chemistry (Merkel et al., 2005).
Heterocyclic Chemistry and New Compound Synthesis
- Elnagdi et al. (1980) synthesized new heterocyclic derivatives, indicating the broader chemical research applications and the potential for developing novel compounds in the field of heterocyclic chemistry (Elnagdi et al., 1980).
Safety and Hazards
The safety data sheet for a similar compound, “1-(3-bromo-5-methyl-2-pyridinyl)-4-ethylpiperazine hydrochloride”, suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if needed. In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water .
Eigenschaften
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3.ClH/c1-3-4-16-5-7-17(8-6-16)13-12(14)9-11(2)10-15-13;/h9-10H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIKOOWLPWFGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675399 | |
| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187386-03-3 | |
| Record name | Piperazine, 1-(3-bromo-5-methyl-2-pyridinyl)-4-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)

